molecular formula C13H21N5O3 B2364616 7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203299-81-3

7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2364616
CAS No.: 1203299-81-3
M. Wt: 295.343
InChI Key: CMTKBPNDQNCPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with commercially available 3-methylxanthine.

    Alkylation: The 3-methylxanthine is alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group at the 7-position.

    Amination: The resulting intermediate undergoes a nucleophilic substitution reaction with 2-hydroxypropylamine to introduce the 8-((2-hydroxypropyl)amino) group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Introduction of various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Mechanism of Action

The mechanism of action of 7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: It may modulate pathways related to nucleotide synthesis and degradation, impacting cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-butyl-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-4-5-6-18-9-10(15-12(18)14-7-8(2)19)17(3)13(21)16-11(9)20/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKBPNDQNCPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCC(C)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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